molecular formula C12H12N6O2S B4330016 N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

Cat. No.: B4330016
M. Wt: 304.33 g/mol
InChI Key: ALHSEBNPASOEBP-UHFFFAOYSA-N
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Description

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves the reaction of 6-ethoxy-1,3-benzothiazole with 2-(1H-tetrazol-1-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.

    Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole are structurally related and have comparable properties.

Uniqueness

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is unique due to the combination of the benzothiazole and tetrazole moieties in its structure. This unique combination may confer distinct biological activities and properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-2-20-8-3-4-9-10(5-8)21-12(14-9)15-11(19)6-18-7-13-16-17-18/h3-5,7H,2,6H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSEBNPASOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

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